methyl 3-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)benzoate
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Overview
Description
Methyl 3-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]benzoate is a complex organic compound with a molecular formula of C16H12N2O3S. This compound is part of the quinazolinone family, known for its diverse biological activities and applications in medicinal chemistry. The structure consists of a quinazolinone core, which is a bicyclic system containing a benzene ring fused to a pyrimidine ring, and a benzoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]benzoate typically involves multi-step organic reactions One common method starts with the preparation of the quinazolinone core This can be achieved by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters, such as temperature, pressure, and solvent choice, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]benzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazolinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, and appropriate catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Amides, alternative esters.
Scientific Research Applications
Methyl 3-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases due to its bioactive quinazolinone core.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]benzoate involves its interaction with specific molecular targets. The quinazolinone core is known to inhibit various enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects. The sulfanyl group can also interact with thiol-containing enzymes, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate: Similar structure but lacks the sulfanyl group.
Methyl 2-(2-(4-oxo-3(4H)-quinazolinyl)ethoxy)benzoate: Contains an ethoxy linker instead of a direct sulfanyl group.
Methyl 2-(4-oxo-3(4H)-quinazolinyl)acetate: Similar core structure with an acetate ester group.
Uniqueness
Methyl 3-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]benzoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity. This group can undergo specific oxidation and substitution reactions, making the compound versatile for various applications.
Properties
Molecular Formula |
C16H12N2O3S |
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Molecular Weight |
312.3 g/mol |
IUPAC Name |
methyl 3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoate |
InChI |
InChI=1S/C16H12N2O3S/c1-21-15(20)10-5-4-6-11(9-10)18-14(19)12-7-2-3-8-13(12)17-16(18)22/h2-9H,1H3,(H,17,22) |
InChI Key |
LTPDJBBTXDDEJD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3NC2=S |
Origin of Product |
United States |
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